Methyl |A-D-glucopyranoside-d1
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Overview
Description
Methyl α-D-glucopyranoside-d1 is a derivative of glucose, specifically a methylated form of α-D-glucopyranoside. It is a non-reducing sugar derivative with a unique cyclic structure that includes four hydroxyl groups. This compound is widely used in various scientific research fields due to its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl α-D-glucopyranoside-d1 can be synthesized through the methylation of α-D-glucopyranoside. The process typically involves the reaction of α-D-glucopyranoside with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
In industrial settings, the production of methyl α-D-glucopyranoside-d1 follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl α-D-glucopyranoside-d1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted glucopyranosides .
Scientific Research Applications
Methyl α-D-glucopyranoside-d1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of carbohydrate chemistry and glycosylation reactions.
Biology: The compound is used in studies of enzyme-substrate interactions and as a cryoprotectant in biological samples.
Medicine: It is used in the development of drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: The compound is used in the production of polyurethane foams, adhesives, and coatings due to its excellent chemical stability
Mechanism of Action
The mechanism of action of methyl α-D-glucopyranoside-d1 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for glycosylation reactions, where it is incorporated into glycoproteins and glycolipids. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing its interactions and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl β-D-thiogalactoside
- α-D-Galactopyranoside, methyl
- α-Methyl-D-mannopyranoside
- β-D-Glucopyranoside, methyl
Uniqueness
Methyl α-D-glucopyranoside-d1 is unique due to its specific stereochemistry and the presence of a deuterium atom, which can be used in isotopic labeling studies. This makes it particularly valuable in research applications where isotopic labeling is required to trace molecular pathways and interactions .
Properties
Molecular Formula |
C7H14O6 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1/i5D |
InChI Key |
HOVAGTYPODGVJG-XVEWWPLVSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@H](O[C@H]([C@@H]1O)OC)CO)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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